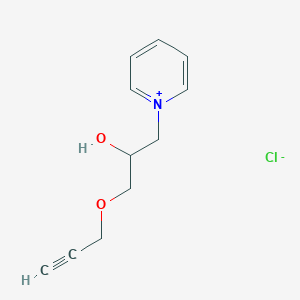
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is a chemical compound that features a pyridinium ring substituted with a prop-2-ynyloxy group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride typically involves the reaction of a pyridinium derivative with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone . The reaction proceeds through an S_N2 mechanism, where the nucleophilic substitution of the bromide by the pyridinium nitrogen occurs, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of different solvents, bases, and reaction temperatures to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antiurease effects.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit urease enzyme activity, which is crucial for its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-ynyloxy)benzene: A similar compound with a benzene ring instead of a pyridinium ring.
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene: Another related compound with additional halogen substitutions.
Uniqueness
1-(Prop-2-ynyloxy)-3-pyridinium-1-ylpropan-2-ol chloride is unique due to its specific structural features, such as the presence of both a pyridinium ring and a prop-2-ynyloxy group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-prop-2-ynoxy-3-pyridin-1-ium-1-ylpropan-2-ol;chloride |
InChI |
InChI=1S/C11H14NO2.ClH/c1-2-8-14-10-11(13)9-12-6-4-3-5-7-12;/h1,3-7,11,13H,8-10H2;1H/q+1;/p-1 |
InChI Key |
XRKARSYHWSYWGT-UHFFFAOYSA-M |
Canonical SMILES |
C#CCOCC(C[N+]1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


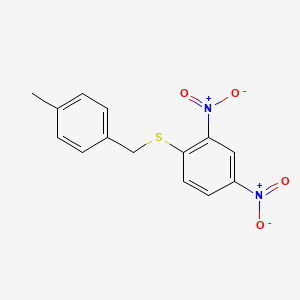

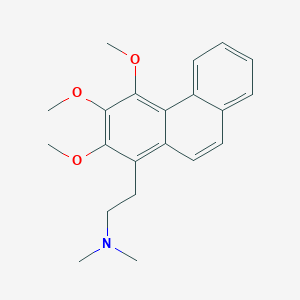
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
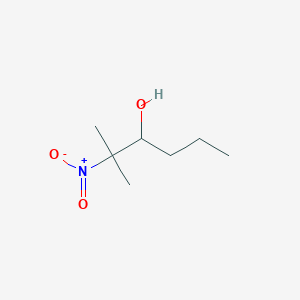
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
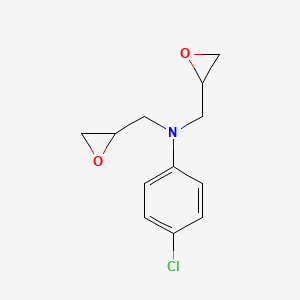
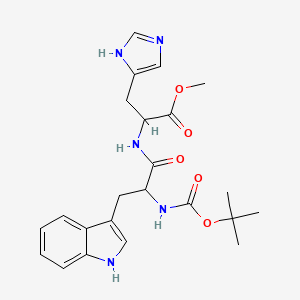
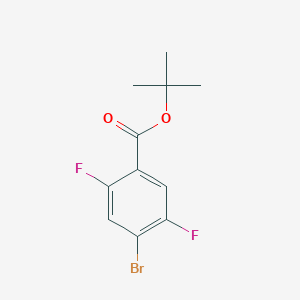
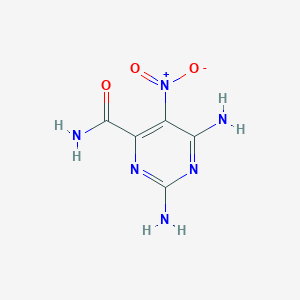
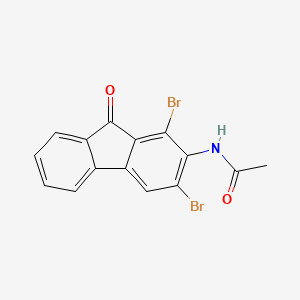
![Methyl 3-[(4-chlorophenyl)carbamoylsulfanyl]propanoate](/img/structure/B14007003.png)

